molecular formula C5H8N2O2S B3039405 2-(2-Amino-2-thiazolin-4-yl)acetic acid CAS No. 103541-11-3

2-(2-Amino-2-thiazolin-4-yl)acetic acid

Cat. No.: B3039405
CAS No.: 103541-11-3
M. Wt: 160.2 g/mol
InChI Key: ANCWBXJZUCHVHL-UHFFFAOYSA-N
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Description

2-(2-Amino-2-thiazolin-4-yl)acetic acid is a compound that has been found to be useful in the removal of excessive levels of certain metal ions from animals, including humans, and in protection of said animals from exposure to radioactivity . It is a part of the 2-aminothiazole scaffold, which is a characteristic structure in drug development . This compound has been used in the manufacture of cephalosporin drugs .


Synthesis Analysis

The synthesis of this compound involves the condensation of thiourea and an alpha-halo ketone . Another method involves the reaction of chloro or bromo acetyl acetic ester with thiourea, followed by hydrolysis .


Molecular Structure Analysis

The molecular formula of this compound is C5H6N2O2S .


Chemical Reactions Analysis

This compound has been found to be useful in detoxification of certain metal ions in animals, including humans . It can react with alkali to form the corresponding salt .


Physical and Chemical Properties Analysis

This compound is a colorless crystalline solid that is soluble in water and polar organic solvents . It has a moderate level of acidity . The compound has a melting point of 130°C (dec.) (lit.), a boiling point of 399.0±17.0 °C (Predicted), and a flash point of 195.1°C .

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-thiazolin-4-yl)acetic acid is related to its ability to chelate certain metal ions, reducing their toxic levels to a level at which the metal ion is innocuous .

Future Directions

Given its usefulness in the removal of excessive levels of certain metal ions and in the protection of animals from exposure to radioactivity , as well as its role in the manufacture of cephalosporin drugs , 2-(2-Amino-2-thiazolin-4-yl)acetic acid is likely to continue to be a subject of research and development in the future.

Properties

IUPAC Name

2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c6-5-7-3(2-10-5)1-4(8)9/h3H,1-2H2,(H2,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCWBXJZUCHVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1.965 g. (0.010 mole) 2-(2-amino-2-thiazolin-4-yl)acetic acid hydrochloride in 150 ml. water is titurated with an equimolar amount of 1.0N sodium hydroxide solution. The resulting mixture is stirred with cooling at 5° C. for two hours then filtered. The sodium salt is washed with cold water, ethanol and dried.
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2-(2-amino-2-thiazolin-4-yl)acetic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Amino-2-thiazolin-4-yl)acetic acid
Reactant of Route 2
2-(2-Amino-2-thiazolin-4-yl)acetic acid
Reactant of Route 3
2-(2-Amino-2-thiazolin-4-yl)acetic acid
Reactant of Route 4
2-(2-Amino-2-thiazolin-4-yl)acetic acid
Reactant of Route 5
2-(2-Amino-2-thiazolin-4-yl)acetic acid
Reactant of Route 6
2-(2-Amino-2-thiazolin-4-yl)acetic acid

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